Caprenin

Description

BenchChem offers high-quality Caprenin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caprenin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

138184-95-9 |

|---|---|

Molecular Formula |

C9H15NO4 |

Synonyms |

caprenin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Caprenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprenin is a structured triacylglycerol developed as a reduced-calorie fat substitute. Its unique chemical composition, consisting of a specific combination of medium- and long-chain fatty acids, results in distinct physical and metabolic properties. This technical guide provides a comprehensive overview of the chemical structure of Caprenin, including its molecular formula, fatty acid composition, and key physicochemical properties. Detailed methodologies for its synthesis and analysis are also presented to support further research and development.

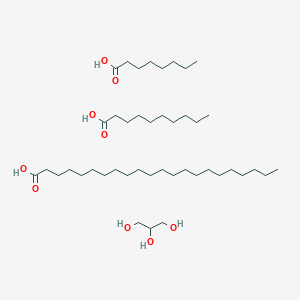

Chemical Structure and Composition

Caprenin is a triglyceride, meaning it is composed of a glycerol backbone to which three fatty acids are esterified.[1][2] The defining characteristic of Caprenin is its specific fatty acid profile, which includes two medium-chain fatty acids, caprylic acid (C8:0) and capric acid (C10:0), and one very-long-chain fatty acid, behenic acid (C22:0).[1][3] The IUPAC name for the components of Caprenin are decanoic acid, docosanoic acid, octanoic acid, and propane-1,2,3-triol.[2]

The general synthesis process results in a random distribution of these fatty acids across the three positions of the glycerol molecule.[3] This random arrangement is a key feature of Caprenin's structure.

Molecular Formula and Molecular Weight

Fatty Acid Composition

The precise fatty acid composition of Caprenin is crucial to its functionality as a reduced-calorie fat. The approximate weight percentages of the constituent fatty acids are detailed in the table below.

| Fatty Acid | Chain Length | Molecular Formula | Weight Percentage (%) |

| Caprylic Acid | C8:0 | C₈H₁₆O₂ | ~21.8% |

| Capric Acid | C10:0 | C₁₀H₂₀O₂ | ~24.8% |

| Behenic Acid | C22:0 | C₂₂H₄₄O₂ | ~42.5% |

Physicochemical Properties

The unique combination of fatty acids in Caprenin gives it specific physical and chemical properties that are important for its application in food products and for its metabolic fate.

| Property | Value |

| Caloric Value | Approximately 4-5 kcal/g[1][4][5] |

| Melting Profile | Similar to cocoa butter, with a complex melting and crystallization behavior[1] |

| Appearance | Not explicitly stated in the provided results, but as a fat, it is likely a white to off-white solid or semi-solid at room temperature. |

| Solubility | As a lipid, it is insoluble in water and soluble in organic solvents. |

Further research is needed to determine specific values for density and viscosity.

Experimental Protocols

Synthesis of Caprenin

Caprenin is synthesized through the chemical esterification or interesterification of glycerol with caprylic, capric, and behenic fatty acids.[1] A general laboratory-scale synthesis protocol is outlined below.

Materials:

-

Glycerol

-

Caprylic acid

-

Capric acid

-

Behenic acid

-

Food-grade catalyst (e.g., tin or titanium-based)

-

Inert gas (e.g., nitrogen)

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: A clean, dry reaction vessel equipped with a stirrer, heating mantle, and a connection for inert gas and vacuum is charged with glycerol and the three fatty acids in the desired molar ratios.

-

Addition of Catalyst: The selected catalyst is added to the mixture. The amount of catalyst will depend on the specific catalyst used and should be optimized for the reaction.

-

Esterification Reaction: The mixture is heated to a temperature typically in the range of 180-240°C under a constant stream of inert gas to prevent oxidation. The reaction is carried out with continuous stirring. Water, a byproduct of the esterification reaction, is continuously removed, often with the aid of a vacuum, to drive the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Catalyst Removal: Once the reaction is complete, the crude Caprenin is cooled, and the catalyst is removed. This can be achieved by filtration or by washing with a dilute acid or alkali solution followed by water washing.

-

Purification: The crude product is then purified to remove any remaining free fatty acids, mono- and diglycerides, and color or odor compounds. This is typically achieved through vacuum steam distillation and treatment with bleaching earth and activated carbon.

-

Final Product: The final product is a purified form of Caprenin.

Experimental Workflow for Caprenin Synthesis:

References

An In-depth Technical Guide to the Synthesis and Purification of Caprenin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Caprenin is a structured triacylglycerol (TAG) composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) fatty acids esterified to a glycerol backbone. Developed as a reduced-calorie fat substitute, its unique composition of medium- and long-chain fatty acids results in incomplete absorption and altered metabolic pathways, providing approximately 5 kcal/g compared to the 9 kcal/g of traditional fats. This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for Caprenin, intended for professionals in research, development, and production. Detailed experimental protocols for chemical and enzymatic synthesis are presented, alongside robust purification and analytical techniques. All quantitative data are summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

Caprenin, a synthetic fat, is a triacylglycerol comprised of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[1] Its caloric reduction is attributed to the incomplete absorption of the long-chain behenic acid and the rapid metabolism of the medium-chain caprylic and capric acids.[2] Initially developed by Procter & Gamble as a cocoa butter substitute, Caprenin's synthesis involves the controlled esterification of glycerol with the specified fatty acids.[3] This guide details the prevalent manufacturing processes, including chemical interesterification and enzymatic synthesis, as well as the necessary purification and analytical validation steps.

Synthesis of Caprenin

The synthesis of Caprenin can be achieved through two primary routes: chemical interesterification and enzymatic synthesis.

Chemical Synthesis: Interesterification

Chemical interesterification is a widely used method for randomizing the distribution of fatty acids on the glycerol backbone of triglycerides.[3] In the context of Caprenin, this process typically involves the reaction of a blend of high-behenic triglycerides and medium-chain triglycerides in the presence of a catalyst.

-

Reactant Preparation: A precise molar ratio of tribehenin (from fully hydrogenated high erucic acid rapeseed oil) and a medium-chain triglyceride (MCT) oil (rich in caprylic and capric acids, typically from coconut or palm kernel oil) is prepared.

-

Catalyst Introduction: A catalyst, such as sodium methoxide (0.1-0.5% w/w of the total oil blend), is added to the reactant mixture under anhydrous conditions to prevent saponification.

-

Reaction Conditions: The reaction is conducted at a controlled temperature, typically between 80-120°C, under vacuum and with constant agitation for a period of 1-4 hours to facilitate the random rearrangement of fatty acids.

-

Catalyst Deactivation: Upon completion of the reaction, the catalyst is deactivated by the addition of water or a weak acid (e.g., citric acid). This step is crucial to prevent the formation of undesirable by-products.

-

Initial Purification: The crude Caprenin mixture is washed with hot water to remove the neutralized catalyst and any soaps formed. The oil and water phases are separated by centrifugation or decantation.

Enzymatic Synthesis: Esterification

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity and fewer by-products. This process can be carried out through direct esterification of glycerol with the respective fatty acids using a lipase catalyst.

-

Reactant Mixture: A stoichiometric mixture of glycerol, caprylic acid, capric acid, and behenic acid is prepared.

-

Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (Novozym® 435) or Rhizomucor miehei lipase (Lipozyme® RM IM), is added to the reactant mixture (typically 5-10% w/w of total reactants).

-

Reaction Environment: The reaction is carried out in a solvent-free system or in a suitable organic solvent (e.g., hexane) to facilitate substrate mixing and product removal.

-

Controlled Conditions: The mixture is incubated at a moderate temperature (50-70°C) with continuous stirring for 24-72 hours. A vacuum may be applied to remove water produced during the esterification, thereby driving the reaction to completion.

-

Enzyme Recovery: The immobilized enzyme is recovered from the reaction mixture by filtration for potential reuse.

Purification of Caprenin

Purification is a critical step to remove unreacted starting materials, by-products such as mono- and diglycerides, free fatty acids, and residual catalyst. A multi-step purification process is typically employed.

Fractional Distillation

Fractional distillation is used to separate components based on their boiling points.[4] In the case of Caprenin, this technique can be used to remove lower boiling point impurities like free fatty acids and mono- and diglycerides.

-

Apparatus Setup: A fractional distillation unit equipped with a vacuum pump is used. The crude Caprenin is placed in the reboiler.

-

Distillation Conditions: The distillation is performed under high vacuum (e.g., 0.1-1 mmHg) to lower the boiling points of the components and prevent thermal degradation.

-

Fraction Collection: The temperature is gradually increased. The first fractions, containing volatile impurities, are collected and discarded. The main fraction, containing the purified Caprenin, is then collected at a higher temperature.

-

Residue: The high molecular weight polymers and other non-volatile impurities remain in the reboiler as residue.

Chromatography

Column chromatography can be employed for a finer purification to separate Caprenin from structurally similar lipids.

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, slurried in a non-polar solvent like hexane.

-

Sample Loading: The partially purified Caprenin is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate).

-

Fraction Analysis: The eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure Caprenin.

-

Solvent Removal: The fractions containing the purified product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of Caprenin. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Reaction Parameters for Caprenin Synthesis

| Parameter | Chemical Interesterification | Enzymatic Esterification |

| Catalyst | Sodium Methoxide | Immobilized Lipase (C. antarctica) |

| Catalyst Conc. | 0.1 - 0.5% (w/w) | 5 - 10% (w/w) |

| Temperature | 80 - 120°C | 50 - 70°C |

| Reaction Time | 1 - 4 hours | 24 - 72 hours |

| Pressure | Vacuum (10-20 mmHg) | Atmospheric or Vacuum |

| Typical Yield | 85 - 95% | 90 - 98% |

Table 2: Purity Profile of Caprenin at Different Purification Stages

| Component | Crude Product (%) | After Distillation (%) | After Chromatography (%) |

| Caprenin (TAG) | 80 - 90 | 90 - 95 | > 99 |

| Diglycerides | 5 - 15 | 2 - 5 | < 0.5 |

| Monoglycerides | 1 - 5 | < 1 | < 0.1 |

| Free Fatty Acids | 1 - 3 | < 0.5 | < 0.1 |

Table 3: Analytical Parameters for Caprenin Characterization by GC-FID

| Parameter | Value |

| Column | Fused silica capillary (e.g., DB-23, 30m x 0.25mm ID) |

| Injector Temp. | 250°C |

| Detector Temp. | 270°C |

| Oven Program | 150°C (1 min), ramp to 240°C at 4°C/min, hold for 15 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of Caprenin.

Caption: Workflow for the chemical synthesis of Caprenin.

Caption: Workflow for the enzymatic synthesis of Caprenin.

References

- 1. WO2018137938A1 - Process for the preparation of fatty acid products - Google Patents [patents.google.com]

- 2. WO2002102169A2 - Synthetic fat composition - Google Patents [patents.google.com]

- 3. WO2001091587A2 - Oil compositions comprising short, medium and long chain triglycerides and use thereof in reducing weight gain - Google Patents [patents.google.com]

- 4. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Caprenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin is a synthetic triglyceride developed as a reduced-calorie fat substitute, primarily for use in confectionery and soft candy applications where it mimics the properties of cocoa butter.[1][2][3] Its unique composition of medium-chain and very long-chain saturated fatty acids results in incomplete absorption in the digestive system, thereby providing a lower caloric value compared to traditional fats.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Caprenin, detailed experimental protocols for their analysis, and visualizations of its structure and metabolic fate.

Chemical Composition and Structure

Caprenin is a triacylglycerol composed of a glycerol backbone esterified with caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids.[1][4] It is a randomized triglyceride, meaning the fatty acids are randomly distributed across the three positions of the glycerol molecule.[1]

Molecular Structure

The molecular formula for a representative Caprenin molecule is C43H88O9, with a molecular weight of approximately 749.2 g/mol .[1][5]

Figure 1: Representative molecular structure of Caprenin.

Physical and Chemical Properties

The unique fatty acid composition of Caprenin dictates its physical and chemical characteristics. These properties are summarized in the tables below.

Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C43H88O9 | [1][5] |

| Molecular Weight | 749.2 g/mol | [1][5] |

| Caloric Value | Approximately 4-5 kcal/g | [1][2][3] |

| Appearance | Solid at room temperature | [6] |

| Melting Point | Similar to cocoa butter | [1][3] |

| Iodine Value | 0 (theoretically) | |

| Saponification Value | Approximately 224.7 mg KOH/g (calculated) |

Fatty Acid Composition

| Fatty Acid | Carbon Number | Percentage (%) | Source(s) |

| Caprylic Acid | C8:0 | ~21.8% | [1] |

| Capric Acid | C10:0 | ~24.8% | [1] |

| Behenic Acid | C22:0 | ~42.5% | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of Caprenin, based on standardized methods from the American Oil Chemists' Society (AOCS).

Determination of Melting Point (AOCS Official Method Cc 1-25)

This method determines the temperature at which the sample becomes completely clear and liquid in a capillary tube.[7]

Apparatus:

-

Melting point capillary tubes (1 mm i.d., 2 mm o.d. max, 50-80 mm length)

-

Thermometer (AOCS Specification H 6-40 or H 7-45)

-

600 mL glass beaker

-

Electric hot plate with rheostat control

Procedure:

-

Melt the Caprenin sample and filter through filter paper to remove impurities and moisture. The sample must be completely dry.

-

Dip at least three clean capillary tubes into the liquid sample, allowing the sample to rise to a height of about 10 mm.

-

Fuse the end of the tube containing the sample in a small flame, being careful not to burn the fat.

-

Place the tubes in a refrigerator at 4–10°C for 16 hours.

-

Attach the tubes to a thermometer with a rubber band so that the bottom of the tubes are even with the bottom of the thermometer bulb.

-

Suspend the thermometer in a 600 mL beaker half-full of distilled water.

-

Adjust the starting water bath temperature to 8–10°C below the expected melting point.

-

Agitate the water bath and apply gentle heat to increase the temperature at a rate of 0.5°C/min.

-

Record the temperature at which the Caprenin sample becomes completely clear and liquid.

Figure 2: Workflow for Melting Point Determination.

Determination of Saponification Value (AOCS Official Method Cd 3-25)

The saponification value is the amount of potassium hydroxide (in mg) required to saponify one gram of fat.[8][9]

Apparatus:

-

Alkali-resistant Erlenmeyer flasks (250 or 300 mL)

-

Air condensers

-

Water bath or hot plate

-

Burette

Reagents:

-

0.5 M Hydrochloric acid (standardized)

-

Alcoholic potassium hydroxide (KOH) solution

-

Phenolphthalein indicator solution

Procedure:

-

Melt the Caprenin sample and filter to ensure it is dry and free of impurities.

-

Weigh a 4-5 g sample into an Erlenmeyer flask.

-

Pipette 50 mL of alcoholic KOH solution into the flask.

-

Connect an air condenser and boil gently for 30 minutes to ensure complete saponification.

-

Allow the flask to cool slightly and add 1 mL of phenolphthalein indicator.

-

Titrate the hot soap solution with standardized 0.5 M HCl until the pink color just disappears.

-

Conduct a blank determination simultaneously.

Calculation: Saponification Value (mg KOH/g) = [56.1 * N * (V_blank - V_sample)] / W Where:

-

N = Normality of the HCl solution

-

V_blank = Volume of HCl used for the blank (mL)

-

V_sample = Volume of HCl used for the sample (mL)

-

W = Weight of the sample (g)

Determination of Iodine Value (AOCS Official Method Cd 1d-92)

The iodine value measures the degree of unsaturation of a fat.[10][11] For Caprenin, which is composed of fully saturated fatty acids, the theoretical iodine value is 0.

Principle: The iodine value is determined by reacting the fat with a known excess of Wijs solution (iodine monochloride in glacial acetic acid). The unreacted iodine is then determined by titration with a standard sodium thiosulfate solution.[11][12] Since Caprenin has no double bonds, it will not react with the Wijs solution, and the titration volume for the sample will be the same as for the blank, resulting in an iodine value of 0.

Determination of Fatty Acid Composition (AOCS Official Method Ce 1-62)

This method involves the conversion of the triglycerides to fatty acid methyl esters (FAMEs) followed by analysis using gas chromatography (GC).[13][14][15]

Procedure Outline:

-

Saponification: The Caprenin sample is saponified with methanolic sodium hydroxide to liberate the fatty acids from the glycerol backbone.

-

Esterification: The fatty acids are then esterified to form FAMEs using a catalyst such as boron trifluoride in methanol.

-

Extraction: The FAMEs are extracted with a non-polar solvent like hexane.

-

GC Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a highly polar stationary phase) and a flame ionization detector (FID).

-

Quantification: The individual FAMEs are identified by their retention times compared to known standards. The area under each peak is used to calculate the percentage of each fatty acid in the sample.

Metabolism and Caloric Value

The reduced caloric value of Caprenin is a direct result of the differential absorption of its constituent fatty acids.[1][2]

-

Medium-Chain Fatty Acids (Caprylic and Capric): These are readily absorbed directly into the portal vein and transported to the liver for rapid metabolism.[1]

-

Very Long-Chain Fatty Acid (Behenic Acid): Behenic acid is poorly absorbed in the small intestine.[1] This incomplete absorption is the primary reason for the lower energy density of Caprenin.

Figure 3: Simplified metabolic pathway of Caprenin.

Conclusion

Caprenin is a synthetically produced fat substitute with well-defined physical and chemical properties tailored for specific food applications. Its unique composition of medium- and very long-chain saturated fatty acids results in a reduced caloric value due to the incomplete absorption of behenic acid. The standardized analytical methods outlined in this guide provide a framework for the quality control and further research of Caprenin and similar structured lipids. This information is valuable for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in the functionality and metabolic effects of modified fats.

References

- 1. Buy Caprenin | 138184-95-9 [smolecule.com]

- 2. Caprenin - Wikipedia [en.wikipedia.org]

- 3. oxfordreference.com [oxfordreference.com]

- 4. A 91-day feeding study in rats with caprenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caprenin | C43H88O9 | CID 133082080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. library.aocs.org [library.aocs.org]

- 7. AOCS Official Method Cc 1-25 melting point capillary tube method - MBA智库文档 [doc.mbalib.com]

- 8. Saponification Value of Fats and Oils [library.aocs.org]

- 9. scribd.com [scribd.com]

- 10. library.aocs.org [library.aocs.org]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. Fatty Acid Composition by Gas Chromatography [library.aocs.org]

- 14. AOCS, 2005. “Fatty Acid Composition by Gas Chromatography” AOCS Method Ce 1-62, AOCS Official Methods (2005) American Oil Chemists Society. [sciepub.com]

- 15. scribd.com [scribd.com]

An In-Depth Technical Guide on the Mechanism of Action of Caprenin in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin, a structured lipid developed by Procter & Gamble, is a fat substitute composed of a glycerol backbone esterified with caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0). It was designed as a reduced-calorie alternative to traditional fats, with an energy value of approximately 5 kcal/g compared to the 9 kcal/g of conventional fats. This caloric reduction is primarily attributed to the incomplete intestinal absorption of the very long-chain saturated fatty acid, behenic acid. While the medium-chain fatty acids, caprylic and capric acid, are readily absorbed and metabolized, the overall impact of Caprenin on lipid metabolism, particularly serum cholesterol levels, has been a subject of scientific investigation. This technical guide provides a comprehensive overview of the mechanism of action of Caprenin in lipid metabolism, detailing its digestion, absorption, and subsequent effects on lipid profiles, supported by quantitative data from key clinical studies and detailed experimental protocols.

Core Mechanism of Action: A Tale of Two Fatty Acid Types

The fundamental mechanism of action of Caprenin in lipid metabolism is dictated by the distinct properties of its constituent fatty acids: the readily absorbed medium-chain fatty acids (MCFAs) and the poorly absorbed very long-chain saturated fatty acid (VLCFA).

Digestion and Absorption of Caprenin

Upon ingestion, Caprenin is subjected to hydrolysis by pancreatic lipase in the small intestine, releasing its constituent fatty acids and glycerol.

-

Caprylic (C8:0) and Capric (C10:0) Acids: As MCFAs, they are relatively water-soluble and are primarily absorbed directly into the portal vein, bypassing the lymphatic system. They are then transported to the liver for rapid β-oxidation.

-

Behenic Acid (C22:0): As a VLCFA, its absorption is significantly less efficient. Studies have shown that the absorption of behenic acid from Caprenin is only about 28.8%[1]. The unabsorbed portion is excreted in the feces.

This differential absorption is the primary reason for Caprenin's reduced caloric value.

Digestion and Absorption of Caprenin

Caption: Digestion and differential absorption pathways of Caprenin's fatty acids.

Impact on Lipid Metabolism and Serum Lipoprotein Profiles

Clinical studies have demonstrated that the consumption of Caprenin can lead to significant alterations in the serum lipid profile, most notably an increase in total and LDL cholesterol and a decrease in HDL cholesterol.

Quantitative Data from Human Clinical Trials

A key study by Wardlaw et al. (1995) investigated the effects of a Caprenin-rich diet on serum lipids in hypercholesterolemic men. The study compared the Caprenin diet to diets rich in palm oil/palm-kernel oil (PO/PKO) and butter.

| Parameter | Baseline (PO/PKO Diet) | Caprenin Diet (6 weeks) | % Change |

| Total Cholesterol (mmol/L) | 6.57 ± 0.21 | 6.75 ± 0.23 | +2.7% |

| LDL Cholesterol (mmol/L) | 4.60 ± 0.18 | 4.89 ± 0.21 | +6.3% |

| HDL Cholesterol (mmol/L) | 1.14 ± 0.05 | 0.98 ± 0.05 | -14.0% |

| Triglycerides (mmol/L) | 1.84 ± 0.19 | 1.95 ± 0.23 | +6.0% |

| Apolipoprotein A-I (g/L) | 1.35 ± 0.04 | 1.25 ± 0.04 | -7.4% |

| Apolipoprotein B (g/L) | 1.39 ± 0.06 | 1.48 ± 0.07 | +6.5% |

| *Statistically significant change (P < 0.05)[2] |

Data presented as mean ± SEM.

When compared to a butter-rich diet, the Caprenin diet did not produce statistically significant changes in these lipid parameters[2].

Experimental Protocols

Human Feeding Study: Wardlaw et al. (1995)

Objective: To determine the effects of a Caprenin-rich diet on serum lipids and apolipoproteins in hypercholesterolemic men compared to diets rich in palm oil/palm-kernel oil or butter[2].

Study Design: Two randomized, single-blind, crossover studies were conducted.

Participants: Hypercholesterolemic men.

Dietary Intervention:

-

Study 1: 17 men consumed a baseline diet rich in palm oil/palm-kernel oil for 3 weeks, followed by a Caprenin-rich diet for 6 weeks.

-

Study 2: 7 men consumed a baseline butter-rich diet for 3 weeks, followed by a Caprenin-rich diet for 6 weeks.

Diet Composition: The diets were designed to provide a similar percentage of energy from fat, carbohydrate, and protein. The primary difference was the source of fat. The Caprenin diet contained approximately 45% behenic acid and 50% caprylic and capric acids[2].

Data Collection and Analysis:

-

Fasting blood samples were collected at the end of each dietary period.

-

Serum total cholesterol, HDL cholesterol, and triglycerides were measured using enzymatic methods.

-

LDL cholesterol was calculated using the Friedewald equation.

-

Apolipoproteins A-I and B were quantified by immunoturbidimetric assay.

-

Statistical analysis was performed using appropriate tests to compare the effects of the different diets.

Experimental Workflow: Human Feeding Study

References

Unlocking the Energetic Profile of Caprenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Caprenin's caloric value and its unique energy contribution to the human metabolic system. By examining its distinct chemical structure and the metabolic fate of its constituent fatty acids, we provide a comprehensive overview for professionals in research, science, and drug development.

Caprenin: A Profile of a Reduced-Calorie Fat Substitute

Caprenin is a synthetically produced fat substitute structured as a triacylglycerol. It is primarily composed of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0). This unique combination of medium-chain and very-long-chain fatty acids esterified to a glycerol backbone is the key to its reduced caloric value.

Caloric Value and Energy Contribution

Extensive research has established the caloric value of Caprenin to be approximately 5 kcal per gram .[1] This is a significant reduction from the 9 kcal per gram attributed to conventional dietary fats. This lower energy value is a direct consequence of the incomplete absorption of one of its key components and the specific metabolic pathways of its other fatty acids.

The reduced energy contribution stems from two primary factors:

-

Incomplete Absorption of Behenic Acid: Behenic acid, a very-long-chain saturated fatty acid (VLCFA), is poorly absorbed in the human gastrointestinal tract. Studies have shown that a significant portion of ingested behenic acid is excreted, thus contributing minimally to the total energy absorbed.[1]

-

Metabolism of Medium-Chain Fatty Acids (MCFAs): Caprylic and capric acids are medium-chain fatty acids that are rapidly absorbed and transported directly to the liver via the portal vein.[2][3] In the liver, they readily undergo beta-oxidation, providing a quick source of energy.

Quantitative Data Summary

The following table summarizes the key quantitative data related to Caprenin's caloric value and the absorption of its constituent fatty acids.

| Parameter | Value | Reference |

| Caloric Value of Caprenin | ~5 kcal/g | [1] |

| Caloric Value of Typical Fat | ~9 kcal/g | |

| Absorption of Behenic Acid (C22:0) | Partially Absorbed | [1] |

| Absorption of Caprylic (C8:0) & Capric (C10:0) Acids | Readily Absorbed | [2][3] |

Experimental Protocols for Determining Caloric Value

The caloric value of Caprenin was primarily determined through human metabolic balance studies, specifically employing the fat-balance technique and a modified Atwater method .

Fat-Balance Technique

The fat-balance technique is a meticulous method used to quantify the amount of fat absorbed from the diet. The fundamental principle involves precisely measuring the fat intake over a specific period and subtracting the amount of fat excreted in the feces during that same period.

Detailed Methodology:

-

Dietary Control: For a defined period (e.g., 5-7 days), subjects consume a controlled diet where the exact amount of Caprenin and other dietary fats is known. A typical high-fat diet in these studies contains around 100 grams of fat per day to ensure accurate measurement of fecal fat.[4][5][6]

-

Fecal Collection: All fecal matter is collected for a set duration, typically 72 hours, corresponding to the dietary control period.[4][5] Collection kits with appropriate containers are provided to the subjects.

-

Sample Handling and Storage: Collected samples are kept refrigerated or in a cool place to minimize bacterial degradation of fats.[4][6]

-

Fecal Fat Analysis: The collected fecal samples are homogenized, and the total fat content is determined using analytical methods such as gravimetric analysis after solvent extraction.

-

Calculation of Fat Absorption:

-

Fat Absorbed = Total Fat Intake - Total Fecal Fat Excretion

-

Coefficient of Fat Absorption (%) = (Fat Absorbed / Total Fat Intake) x 100

-

Modified Atwater Method

The Atwater system is a framework used to calculate the metabolizable energy of foods. The general factors are 4 kcal/g for protein and carbohydrates, and 9 kcal/g for fat. However, for substances like Caprenin with unique absorption characteristics, a modified approach is necessary.

The modification for Caprenin accounts for the incomplete absorption of behenic acid. The standard 9 kcal/g factor for fat is adjusted downwards based on the percentage of behenic acid that is not absorbed, as determined by the fat-balance studies.

Metabolic and Signaling Pathways

The energy contribution of Caprenin is best understood by examining the distinct metabolic pathways of its components following hydrolysis in the small intestine.

Hydrolysis of Caprenin

Pancreatic lipases hydrolyze the Caprenin triglyceride into its constituent fatty acids (caprylic, capric, and behenic acid) and a glycerol molecule.

Metabolic Fate of Caprenin Components

The diagram below illustrates the divergent metabolic pathways of the components of Caprenin after its initial breakdown.

References

- 1. Caprenin 3. Absorption and Caloric Value in Adult Humans | CiNii Research [cir.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. easternhealth.ca [easternhealth.ca]

- 5. Fecal fat testing: Purpose, procedure, and results [medicalnewstoday.com]

- 6. med.virginia.edu [med.virginia.edu]

Toxicological Assessment of Caprenin Consumption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caprenin, a structured triglyceride composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids, was developed as a reduced-calorie fat substitute. This technical guide provides a comprehensive toxicological assessment of Caprenin consumption, drawing from key preclinical and clinical studies. The primary findings indicate that in a 91-day rat feeding study, Caprenin demonstrated a No-Observable-Adverse-Effect Level (NOAEL) of over 15% in the diet. Human studies have shown that Caprenin consumption can influence serum lipid profiles, notably affecting High-Density Lipoprotein (HDL) cholesterol levels. This guide summarizes the available quantitative data, details the experimental protocols of pivotal studies, and presents diagrams of the metabolic and signaling pathways influenced by Caprenin's constituent fatty acids. While Caprenin was deemed generally recognized as safe (GRAS) by the manufacturer, the GRAS petition was later withdrawn, and the product is no longer widely used in the food industry.

Introduction

Caprenin is a synthetically prepared fat substitute designed to have a lower caloric value than traditional fats, estimated at 5 kcal/g compared to 9 kcal/g for typical triglycerides. Its composition of medium-chain fatty acids (MCFAs), caprylic and capric acids, and a very-long-chain fatty acid (VLCFA), behenic acid, results in unique metabolic properties. This guide delves into the toxicological data generated for Caprenin to provide a thorough understanding of its safety profile for researchers and professionals in drug development and food science.

Preclinical Toxicological Assessment: 91-Day Rodent Feeding Study

A pivotal study in the safety evaluation of Caprenin was a 91-day feeding study conducted in Sprague-Dawley rats. This study aimed to assess the potential for toxicity from subchronic dietary exposure to Caprenin.

Experimental Protocol

-

Test Animals: Weanling Sprague-Dawley rats were used, with 25 males and 25 females per group[1].

-

Dietary Groups:

-

Control Groups:

-

Corn oil (12.14% w/w)

-

A blend of medium-chain triglyceride (MCT) oil (11.21% w/w) and corn oil (3.13% w/w)[1].

-

-

Caprenin Groups (w/w in diet):

-

Low Dose: 5.23% Caprenin (with 8.96% corn oil)

-

Mid Dose: 10.23% Caprenin (with 5.91% corn oil)

-

High Dose: 15.00% Caprenin (with 3.00% corn oil)[1].

-

-

All diets were formulated to be approximately 4000 kcal/kg[1].

-

-

Duration: 91 days[1].

-

Parameters Evaluated:

-

Survival and Clinical Signs: Daily observations for signs of toxicity, morbidity, and mortality[1].

-

Body Weight and Feed Consumption: Measured weekly[1].

-

Hematology: A comprehensive panel of hematological parameters was assessed.

-

Clinical Chemistry: A suite of blood chemistry parameters was analyzed to evaluate organ function.

-

Organ Weights: Absolute and relative (to body and brain weight) weights of major organs were determined at necropsy[1].

-

Histopathology: Microscopic examination of a full complement of tissues was performed on the control and high-dose groups[1].

-

Behenic Acid Accumulation: Analysis of heart, liver, and perirenal fat for C22:0 content[1].

-

Data Presentation

Table 1: Summary of Findings from the 91-Day Rat Feeding Study on Caprenin

| Parameter | Observation | Quantitative Data (where available) |

| NOAEL | No adverse effects observed. | > 15% (w/w) in the diet |

| > 13.2 g/kg/day (male rats) | ||

| > 14.6 g/kg/day (female rats)[1] | ||

| Body Weight Gain | No significant differences between groups. | Data not publicly available. |

| Feed Conversion Efficiency | Reduced in the high-dose Caprenin group. | Data not publicly available. |

| Hematology | No toxicologically significant findings. | Specific parameters and values not publicly available. |

| Clinical Chemistry | No toxicologically significant findings. | Specific parameters and values not publicly available. |

| Organ Weights | No adverse effects noted. | Specific organ weights not publicly available. |

| Histopathology | No treatment-related lesions observed. | N/A |

| Behenic Acid (C22:0) Storage | No significant amounts found in heart, liver, or perirenal fat. | Data not publicly available. |

Experimental Workflow

References

The Rise and Fall of Caprenin: A Technical History of a Structured Fat Substitute

An In-depth Guide for Researchers and Scientists

Abstract

Caprenin, a reduced-calorie fat substitute, emerged from the laboratories of Procter & Gamble in the early 1990s as a promising alternative to traditional fats, particularly cocoa butter, in confectionery products.[1] Structurally a triglyceride, Caprenin is composed of a unique combination of medium-chain fatty acids (caprylic C8:0 and capric C10:0) and a very-long-chain fatty acid (behenic C22:0). This composition was meticulously designed to deliver a lower caloric value of approximately 5 kcal/g compared to the 9 kcal/g of conventional fats.[2] The caloric reduction is achieved through the incomplete intestinal absorption of behenic acid and the distinct metabolic pathway of the medium-chain fatty acids. Despite its innovative design and potential health benefits in calorie reduction, Caprenin's journey was short-lived. Concerns over its effects on serum cholesterol levels, coupled with challenges in its application and unfavorable consumer reception, led to its withdrawal from the market in the mid-1990s. This technical guide delves into the history, synthesis, metabolic fate, and analytical characterization of Caprenin, providing a comprehensive overview for researchers, scientists, and drug development professionals.

A Historical Timeline of Caprenin

The development and eventual decline of Caprenin can be traced through several key milestones:

-

Early 1990s: The Procter & Gamble Company develops Caprenin as a reduced-calorie fat substitute, with a primary application as a cocoa butter replacer in candies and confectionery coatings.[1]

-

August 8, 1991: Procter & Gamble files a petition (GRASP 1G0373) with the U.S. Food and Drug Administration (FDA) to have Caprenin affirmed as Generally Recognized as Safe (GRAS).[1]

-

Mid-1990s: Caprenin is introduced to the market. However, it faces challenges, including difficulties in manufacturing and reports of undesirable effects on serum cholesterol.[3] Consumer acceptance of products containing Caprenin is also reportedly low.

-

August 30, 2000: Procter & Gamble formally withdraws the GRAS affirmation petition for Caprenin, without prejudice to a future filing.[1] This event marked the effective end of Caprenin's commercial presence.

Chemical Structure and Physicochemical Properties

Caprenin is a structured triglyceride, meaning the fatty acids are intentionally arranged on the glycerol backbone to achieve specific properties.

Table 1: Physicochemical Properties of Caprenin

| Property | Value | Reference |

| Chemical Name | Caprocaprylobehenin | [4] |

| Molecular Formula | C₅₃H₁₀₂O₆ (representative) | N/A |

| Caloric Value | ~5 kcal/g | [2] |

| Fatty Acid Composition | Caprylic Acid (C8:0), Capric Acid (C10:0), Behenic Acid (C22:0) | [4] |

Synthesis of Caprenin

The primary method for synthesizing Caprenin is through the interesterification of triglycerides rich in behenic acid with triglycerides rich in caprylic and capric acids.[4] While specific proprietary details of Procter & Gamble's manufacturing process are not publicly available, a representative experimental protocol can be outlined based on patent literature for similar structured lipids.

Representative Experimental Protocol for Interesterification

Objective: To synthesize a structured triglyceride similar to Caprenin through the chemical interesterification of high-behenic acid oil and medium-chain triglycerides.

Materials:

-

High-erucic acid rapeseed oil (as a source of behenic acid after hydrogenation)

-

Coconut oil or palm kernel oil (as a source of caprylic and capric acids)

-

Sodium methoxide (catalyst)

-

Citric acid (for catalyst neutralization)

-

Diatomaceous earth (for filtration)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Preparation of Starting Materials:

-

Hydrogenate high-erucic acid rapeseed oil to convert erucic acid (C22:1) to behenic acid (C22:0).

-

Fractionate coconut or palm kernel oil to obtain a concentrate of medium-chain triglycerides (MCTs) rich in caprylic and capric acids.

-

-

Interesterification Reaction:

-

In a reaction vessel equipped with a stirrer, heater, and vacuum line, combine the hydrogenated rapeseed oil and the MCT concentrate in a desired molar ratio.

-

Dry the oil mixture under vacuum at approximately 100-120°C to remove any residual moisture.

-

Cool the mixture to the reaction temperature, typically between 80-100°C, under a nitrogen atmosphere.

-

Add the sodium methoxide catalyst (typically 0.1-0.5% by weight of the oil).

-

Maintain the reaction with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by analyzing the triglyceride composition using gas chromatography.

-

-

Catalyst Deactivation and Purification:

-

After the reaction reaches the desired equilibrium, deactivate the catalyst by adding a stoichiometric amount of citric acid solution.

-

Wash the reaction mixture with hot water to remove the neutralized catalyst and any soaps formed.

-

Dry the oil under vacuum.

-

Bleach the oil with activated carbon or bleaching earth to remove color impurities.

-

Deodorize the oil by steam stripping under high vacuum and high temperature (e.g., 200-240°C) to remove volatile compounds and free fatty acids.

-

Filter the final product through diatomaceous earth to obtain purified Caprenin.

-

Analytical Characterization

The chemical composition and purity of Caprenin are crucial for its functional properties and safety. Gas chromatography is a primary analytical technique for this purpose.

Experimental Protocol for Triglyceride Analysis by Gas Chromatography (GC)

Objective: To determine the fatty acid composition of Caprenin.

Materials:

-

Caprenin sample

-

Methanol containing 2% sulfuric acid (for transesterification)

-

Heptane (solvent)

-

Internal standard (e.g., methyl heptadecanoate)

-

Gas chromatograph with a flame ionization detector (FID)

Procedure:

-

Sample Preparation (Transesterification):

-

Weigh approximately 25 mg of the Caprenin sample into a screw-capped test tube.

-

Add a known amount of the internal standard solution.

-

Add 2 mL of methanol with 2% sulfuric acid.

-

Seal the tube and heat at 80-90°C for 1-2 hours to convert the triglycerides to fatty acid methyl esters (FAMEs).

-

After cooling, add 2 mL of heptane and 1 mL of saturated sodium chloride solution and vortex thoroughly.

-

Allow the layers to separate and carefully transfer the upper heptane layer containing the FAMEs to a GC vial.

-

-

Gas Chromatography Analysis:

-

Column: A polar capillary column suitable for FAME analysis (e.g., a fused silica column coated with cyanopropyl polysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3-5°C/minute.

-

Hold at 240°C for 15-20 minutes.

-

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 260°C

-

Carrier Gas: Helium or hydrogen at an appropriate flow rate.

-

Injection Volume: 1 µL

-

-

Data Analysis:

-

Identify the FAME peaks by comparing their retention times with those of known standards.

-

Quantify the amount of each fatty acid by comparing the peak area to the peak area of the internal standard.

-

Metabolic Fate and Caloric Value Determination

The reduced caloric value of Caprenin is a direct consequence of the metabolic handling of its constituent fatty acids.

Signaling Pathway of Caprenin Metabolism

Caption: Metabolic pathway of Caprenin in the human body.

Experimental Protocol for Caloric Value Determination (Fat Balance Study)

Objective: To determine the metabolizable energy (caloric value) of Caprenin in human subjects.

Principle: The fat balance technique involves the precise measurement of fat intake and fecal fat excretion over a defined period. The difference between intake and excretion represents the amount of fat absorbed and metabolized by the body.

Procedure:

-

Study Design: A randomized, controlled, crossover study design is often employed.

-

Subjects: A cohort of healthy adult volunteers is recruited.

-

Dietary Control:

-

For a lead-in period (e.g., 1 week), subjects consume a controlled diet with a known amount of conventional fat to establish a baseline. All meals are provided.

-

During the treatment period (e.g., 1-2 weeks), a known amount of the conventional fat in the diet is replaced with Caprenin.

-

-

Sample Collection:

-

Throughout the lead-in and treatment periods, subjects collect all their fecal matter. Fecal markers (e.g., brilliant blue) are often given at the beginning and end of each period to ensure complete and accurate collection for the specific dietary phase.

-

-

Laboratory Analysis:

-

The fat content of the provided food (and any uneaten portions) is precisely measured.

-

The collected fecal samples are homogenized, and the total fat content is determined using methods like Soxhlet extraction followed by gravimetric analysis.

-

-

Calculation of Caloric Value:

-

Fat Intake (g): Total fat consumed during the study period.

-

Fat Excretion (g): Total fat in feces during the study period.

-

Fat Absorbed (g): Fat Intake - Fat Excretion.

-

Coefficient of Digestibility (%): (Fat Absorbed / Fat Intake) * 100.

-

Metabolizable Energy (kcal/g): The energy value of the absorbed fatty acids is calculated. For Caprenin, the known caloric values of the absorbed medium-chain fatty acids and the partially absorbed behenic acid are used to derive the final caloric value of the entire molecule.

-

Logical Workflow of Caprenin Development

Caption: Logical workflow of the development and withdrawal of Caprenin.

Conclusion

Caprenin stands as a significant case study in the development of functional food ingredients. Its design was a clever application of lipid biochemistry to address the growing public health concern of excessive calorie consumption. However, its story also highlights the multifaceted challenges in bringing a novel food ingredient to market. Beyond the scientific innovation, factors such as potential physiological side effects (alterations in serum lipids), manufacturing complexities, and consumer acceptance are paramount to commercial success. The in-depth technical understanding of Caprenin's history, synthesis, and metabolism provides valuable insights for the ongoing development of future generations of fat substitutes and other functional foods.

References

- 1. Federal Register :: Procter & Gamble Co.; Withdrawal of GRAS Affirmation Petition [federalregister.gov]

- 2. WO2002102169A2 - Synthetic fat composition - Google Patents [patents.google.com]

- 3. agilent.com [agilent.com]

- 4. CA2204141A1 - Improved chewing gum containing structured lipids - Google Patents [patents.google.com]

An In-depth Technical Guide to Caprenin and its Constituent Fatty Acids: Caprylic, Capric, and Behenic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin is a synthetically produced fat substitute structured as a triglyceride. It is composed of a glycerol backbone esterified with a specific combination of medium-chain fatty acids (MCFAs), namely caprylic acid (C8:0) and capric acid (C10:0), and a very-long-chain fatty acid (VLCFA), behenic acid (C22:0).[1][2] Developed as a reduced-calorie alternative to traditional fats, Caprenin provides approximately 5 kilocalories per gram, a significant reduction from the 9 kcal/g of conventional dietary triglycerides.[3][4][5] This caloric reduction is achieved through the unique metabolic properties of its constituent fatty acids: the rapid metabolism of the MCFAs and the incomplete absorption of behenic acid.[1][2][4]

Initially intended as a cocoa butter replacer in confectionery coatings and soft candies, Caprenin's market presence has diminished due to concerns about its effects on serum cholesterol levels.[2][6] A petition for its affirmation as Generally Recognized as Safe (GRAS) was filed in the early 1990s but was later withdrawn.[6][7] Despite its limited commercial use, the distinct physiological effects of Caprenin and its fatty acid components continue to be of scientific interest.

Chemical and Physical Properties

The unique combination of fatty acids in Caprenin results in specific chemical and physical characteristics. Its molecular formula is C43H88O9, with a molecular weight of 749.2 g/mol .[1][8]

Fatty Acid Composition of Caprenin

| Fatty Acid | Systematic Name | Chemical Formula | Molar Mass ( g/mol ) | Percentage in Caprenin (by weight) |

| Caprylic Acid | Octanoic Acid | C8H16O2 | 144.21 | ~21.8%[1] |

| Capric Acid | Decanoic Acid | C10H20O2 | 172.26 | Not specified in retrieved results |

| Behenic Acid | Docosanoic Acid | C22H44O2 | 340.58 | ~42.5%[1] |

Physical Properties of Constituent Fatty Acids

| Fatty Acid | Melting Point | Boiling Point | Appearance |

| Caprylic Acid | 16.7 °C | 239.7 °C | Oily liquid |

| Capric Acid | 31.6 °C[9] | 268.7 °C[9] | White crystals[9] |

| Behenic Acid | 79.95 °C[10] | 306 °C (at 60 mm Hg)[10] | White to cream color crystals or powder[11] |

Metabolism and Physiological Effects

The reduced caloric value of Caprenin is a direct result of the distinct metabolic fates of its constituent fatty acids.

Caprylic Acid (C8:0) and Capric Acid (C10:0)

As medium-chain fatty acids, caprylic and capric acid are rapidly absorbed from the small intestine directly into the portal vein, bypassing the lymphatic system.[1][12] They are then transported to the liver for rapid β-oxidation, providing a quick source of energy in the form of ketones.[12][13][14] This efficient metabolism contributes to a greater energy expenditure compared to long-chain fatty acids.[12]

Behenic Acid (C22:0)

Behenic acid, a very-long-chain saturated fatty acid, is poorly absorbed in the human digestive system.[1][11] Studies have shown that the absorption of behenic acid from Caprenin is limited.[1] This incomplete absorption is a primary contributor to the reduced caloric content of Caprenin.[2]

Overall Caloric Value of Caprenin

The combination of the rapid metabolism of caprylic and capric acids and the limited absorption of behenic acid results in a physiological fuel value of approximately 5 kcal/g for Caprenin.[3]

Experimental Protocols

Analysis of Fatty Acid Composition in Caprenin

This protocol outlines the determination of the fatty acid profile of Caprenin using gas chromatography (GC) following derivatization to fatty acid methyl esters (FAMEs).[15][16]

A. Lipid Extraction:

-

Weigh a precise amount of the Caprenin sample into a screw-cap test tube.

-

Add a known concentration of an internal standard (e.g., heptadecanoic acid, C17:0) in methanol.

-

Perform lipid extraction using a suitable solvent system, such as a chloroform/methanol mixture.[17]

B. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the extracted lipids, add a solution of 2 M sodium methoxide (NaOCH3) in methanol.[15]

-

Incubate the mixture in a water bath at 60°C for 5 minutes.[15]

-

Neutralize the reaction by adding drops of concentrated glacial acetic acid.[15]

-

Dry the sample under a stream of nitrogen and redissolve in a methanol:toluene (2:1 vol/vol) solution.[15] Alternatively, transesterification can be achieved by heating the lipid residue in methanol containing an acid catalyst (e.g., 2.5% H2SO4) at 80°C for 1 hour.[17]

C. Gas Chromatography (GC) Analysis:

-

Inject the prepared FAME sample into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[15][16]

-

Use a capillary column suitable for FAME separation (e.g., a polar column like DB-23).[17]

-

Set an appropriate oven temperature program to achieve separation of the different FAMEs.

-

Identify individual FAMEs based on their retention times compared to known standards.

-

Quantify the amount of each fatty acid relative to the internal standard.

In Vitro Study of Fatty Acid Metabolism

This protocol provides a general framework for investigating the metabolic effects of Caprenin's constituent fatty acids in a cell culture model.

A. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 for liver metabolism studies, or RAW 264.7 macrophages for inflammatory response studies) under standard conditions (37°C, 5% CO2).[17][18]

-

Prepare stock solutions of caprylic, capric, and behenic acids. A common method involves dissolving the fatty acid sodium salt in ethanol with sonication to create a milky stock solution.[19]

-

Treat the cells with the desired concentrations of the individual fatty acids or a mixture mimicking the composition of Caprenin for a specified duration (e.g., 24, 48, or 72 hours).[17]

B. Analysis of Cellular Response:

-

Lipid Extraction and Analysis: Harvest the cells and extract lipids to analyze changes in the cellular fatty acid profile using GC-MS as described in Protocol 1.[17]

-

Gene and Protein Expression Analysis:

-

Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipid metabolism and inflammatory pathways.

-

Isolate protein and perform Western blotting to analyze the protein levels of key signaling molecules.[17]

-

Signaling Pathways

Metabolic Pathway of Medium-Chain Fatty Acids

The following diagram illustrates the general metabolic pathway of caprylic and capric acids.

References

- 1. Buy Caprenin | 138184-95-9 [smolecule.com]

- 2. Caprenin - Wikipedia [en.wikipedia.org]

- 3. Caprenin 3. Absorption and Caloric Value in Adult Humans | Semantic Scholar [semanticscholar.org]

- 4. oxfordreference.com [oxfordreference.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. tellspecopedia.com [tellspecopedia.com]

- 7. Federal Register :: Procter & Gamble Co.; Withdrawal of GRAS Affirmation Petition [federalregister.gov]

- 8. Caprenin | C43H88O9 | CID 133082080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Capric acid - Wikipedia [en.wikipedia.org]

- 10. tuscany-diet.net [tuscany-diet.net]

- 11. Showing Compound Behnic acid (FDB005830) - FooDB [foodb.ca]

- 12. Capric Acid | Rupa Health [rupahealth.com]

- 13. researchgate.net [researchgate.net]

- 14. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]

- 16. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 17. benchchem.com [benchchem.com]

- 18. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Caprenin: A Reduced-Calorie Fat Substitute

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprenin, a structured lipid developed as a reduced-calorie fat substitute, presents unique physicochemical and metabolic properties. With a molecular formula of C43H88O9 and a molar mass of 749.2 g/mol , Caprenin is a triglyceride composed of a specific combination of medium- and long-chain fatty acids.[1] This technical guide provides a comprehensive overview of Caprenin, including its synthesis, analytical characterization, metabolic fate, and relevant physiological effects. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of toxicological data. Furthermore, this guide illustrates the key metabolic pathways involved in the processing of Caprenin's constituent fatty acids.

Physicochemical Properties

Caprenin is a triglyceride synthesized to mimic the physical properties of cocoa butter. Its structure consists of a glycerol backbone esterified with caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[2] This specific composition of both medium-chain fatty acids (MCFAs) and very-long-chain fatty acids (VLCFAs) is central to its reduced caloric value.

| Property | Value | Reference |

| Molecular Formula | C43H88O9 | [1] |

| Molar Mass | 749.2 g/mol | [1] |

| Caloric Value | ~5 kcal/g | [2] |

| Fatty Acid Composition | Caprylic (C8:0), Capric (C10:0), Behenic (C22:0) | [2] |

Synthesis of Caprenin: Enzymatic Interesterification

The industrial production of structured triglycerides like Caprenin typically employs enzymatic interesterification. This method offers high specificity and milder reaction conditions compared to chemical interesterification. The following protocol is a representative example of how Caprenin can be synthesized.

Experimental Protocol: Enzymatic Interesterification

Objective: To synthesize Caprenin by rearranging fatty acids on the glycerol backbone of a starting oil blend using a lipase catalyst.

Materials:

-

High-oleic sunflower oil (source of oleic acid to be replaced)

-

Caprylic acid methyl ester

-

Capric acid methyl ester

-

Behenic acid methyl ester

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme TL IM)

-

Hexane (for purification)

-

Ethanol (for purification)

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction vessel with temperature and agitation control

Procedure:

-

Substrate Preparation: Prepare a blend of high-oleic sunflower oil and the methyl esters of caprylic, capric, and behenic acids in a desired molar ratio to achieve the target fatty acid composition of Caprenin.

-

Enzymatic Reaction:

-

Add the substrate blend to the reaction vessel and heat to the optimal temperature for the lipase (typically 60-70°C).

-

Add the immobilized lipase to the mixture (e.g., 5-10% by weight of the substrates).

-

Maintain the reaction under vacuum and constant agitation for a specified duration (e.g., 4-8 hours) to facilitate the interesterification process.

-

-

Enzyme Deactivation and Removal:

-

Stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and reused.

-

-

Purification:

-

Neutralize any free fatty acids in the product mixture with a sodium hydroxide solution.

-

Wash the mixture with water and ethanol to remove soaps and other impurities.

-

Dry the organic phase containing the structured triglyceride over anhydrous sodium sulfate.

-

Remove the solvent (hexane) using a rotary evaporator to obtain the purified Caprenin.

-

Analytical Characterization

The composition and purity of the synthesized Caprenin can be determined using chromatographic techniques such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) for triglyceride analysis and Gas Chromatography with a Flame Ionization Detector (GC-FID) for fatty acid profiling.

Experimental Protocol: Triglyceride Analysis by HPLC-ELSD

Objective: To separate and identify the different triglyceride species in the synthesized Caprenin.

Instrumentation:

-

HPLC system with a gradient pump

-

Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

Solvent A: Acetonitrile

-

Solvent B: Dichloromethane

Procedure:

-

Sample Preparation: Dissolve a small amount of the Caprenin sample in the initial mobile phase composition.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Run a gradient elution program, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the triglycerides based on their polarity and molecular weight.

-

The ELSD nebulizer and evaporator temperatures should be optimized for the mobile phase composition.

-

-

Data Analysis: Identify and quantify the different triglyceride peaks by comparing their retention times and peak areas with those of known standards.

Experimental Protocol: Fatty Acid Composition by GC-FID

Objective: To determine the fatty acid profile of Caprenin after converting the triglycerides to fatty acid methyl esters (FAMEs).

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl polysiloxane column)

Procedure:

-

Transesterification (FAME Preparation):

-

React a small amount of the Caprenin sample with a methanol/sodium methoxide solution to convert the fatty acids to their corresponding methyl esters.

-

-

GC Conditions:

-

Inject the FAMEs sample into the GC.

-

Use a temperature program to separate the FAMEs based on their chain length and degree of saturation.

-

The injector and detector temperatures should be set appropriately (e.g., 250°C).

-

-

Data Analysis: Identify the FAME peaks by comparing their retention times with those of a standard FAME mixture. Quantify the relative percentage of each fatty acid by peak area normalization.

Metabolic Fate and Reduced Caloric Value

The reduced caloric value of Caprenin is a direct consequence of the metabolic properties of its constituent fatty acids.

-

Medium-Chain Fatty Acids (Caprylic and Capric Acids): MCFAs are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein.[3] In the liver, they are readily oxidized for energy and are less likely to be stored as fat compared to long-chain fatty acids.[4]

-

Very-Long-Chain Fatty Acid (Behenic Acid): Behenic acid is poorly absorbed in the gastrointestinal tract, and a significant portion is excreted in the feces. This incomplete absorption is the primary reason for the reduced energy content of Caprenin.

The metabolic processing of the absorbed triglycerides involves lipolysis, the enzymatic hydrolysis of triglycerides into glycerol and free fatty acids.

Lipolysis Signaling Pathway

The breakdown of triglycerides stored in adipocytes is a hormonally regulated process.

Caption: Hormonal regulation of triglyceride lipolysis in adipocytes.

Toxicological Data

A 91-day feeding study in Sprague-Dawley rats was conducted to evaluate the safety of Caprenin. The results of this study are summarized below.

| Parameter | Control Group (Corn Oil) | Caprenin Group (15% w/w) | Observations |

| Body Weight Gain | No significant difference | No significant difference | Caloric intake was balanced across diets. |

| Feed Conversion Efficiency | Normal | Reduced | Consistent with the lower caloric value of Caprenin. |

| Adverse Effects | None observed | None observed | No signs of toxicity were detected. |

| Behenic Acid (C22:0) Storage in Adipose Tissue | Not applicable | Not significant | Indicates poor absorption and limited deposition of behenic acid. |

Data adapted from a 91-day feeding study in rats.[2]

The study established a no-observable-adverse-effect level (NOAEL) of more than 15% (w/w) Caprenin in the diet for rats.[2]

Logical Workflow for Caprenin Evaluation

The evaluation of a structured lipid like Caprenin follows a logical progression from synthesis to in vivo testing.

Caption: Logical workflow for the development and evaluation of Caprenin.

Conclusion

Caprenin is a well-characterized structured lipid with a reduced caloric value attributed to the incomplete absorption of its behenic acid component and the rapid metabolism of its medium-chain fatty acids. Its synthesis via enzymatic interesterification allows for precise control over its fatty acid composition. Analytical methods such as HPLC-ELSD and GC-FID are essential for quality control and characterization. Toxicological studies have demonstrated its safety at significant dietary inclusion levels. This technical guide provides a foundational understanding of Caprenin for researchers and professionals in the fields of food science, nutrition, and drug development.

References

- 1. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 2. A 91-day feeding study in rats with caprenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Methodological & Application

Application Notes & Protocols for the Quantification of Caprenin in Food Matrices

Introduction

Caprenin is a structured lipid synthesized from glycerol and a mixture of caprylic (C8:0), capric (C10:0), and behenic (C22:0) fatty acids.[1] As a fat substitute, it is designed to provide fewer calories than traditional fats. Accurate quantification of Caprenin in food products is essential for nutritional labeling, quality control, and research purposes. This document provides detailed analytical methods for the determination of Caprenin content in various food matrices.

Two primary analytical approaches are presented:

-

Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for the analysis of fatty acids.[2][3] The method involves the extraction of lipids from the food matrix, followed by the transesterification of the triglycerides into their constituent fatty acid methyl esters (FAMEs). The FAMEs are then separated and quantified by GC-FID. The Caprenin content is calculated from the stoichiometric relationship between the fatty acids and the triglyceride.

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method allows for the analysis of the intact triglyceride without the need for derivatization.[4][5][6][7] The lipids are extracted from the food sample and then separated by reverse-phase HPLC. The ELSD provides a universal response for non-volatile analytes, making it suitable for the quantification of triglycerides.

Method 1: Quantification of Caprenin via Fatty Acid Profiling by GC-FID

This method is based on the quantification of the constituent fatty acids of Caprenin (caprylic, capric, and behenic acids) after their conversion to fatty acid methyl esters (FAMEs).

Experimental Workflow

Caption: Workflow for Caprenin quantification by GC-FID.

Protocol

1. Lipid Extraction (Folch Method)

-

Homogenize 5-10 g of the food sample.

-

Add 20 mL of a chloroform:methanol (2:1 v/v) solution to the homogenized sample in a separatory funnel.

-

Shake vigorously for 15 minutes.

-

Add 5 mL of 0.9% NaCl solution and mix gently.

-

Allow the mixture to separate into two phases.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen at 40°C to obtain the total lipid extract.

2. Transesterification to FAMEs

-

To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.

-

Heat the mixture at 60°C for 10 minutes with occasional vortexing.

-

Cool to room temperature and add 2 mL of 14% methanolic boron trifluoride (BF3).

-

Heat again at 60°C for 5 minutes.

-

Cool and add 2 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC-FID analysis.

3. GC-FID Analysis

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Column: DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.[8]

-

Injector: Split/splitless, 250°C, split ratio 50:1.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

-

-

Detector: Flame Ionization Detector (FID) at 260°C.

-

Injection Volume: 1 µL.

4. Quantification

-

Prepare calibration standards of caprylic, capric, and behenic acid methyl esters.

-

Generate a calibration curve for each FAME.

-

Quantify the amount of each fatty acid in the sample from the calibration curves.

-

Calculate the total Caprenin content based on the molar ratios of the fatty acids in the Caprenin triglyceride.

Quantitative Data

| Fatty Acid | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |

| Caprylic Acid (C8:0) | 8.5 | 0.1 | 0.3 | >0.999 |

| Capric Acid (C10:0) | 10.2 | 0.1 | 0.3 | >0.999 |

| Behenic Acid (C22:0) | 25.8 | 0.5 | 1.5 | >0.998 |

Method 2: Quantification of Intact Caprenin by HPLC-ELSD

This method allows for the direct quantification of the Caprenin triglyceride, which can be advantageous for complex matrices where derivatization may be problematic.

Experimental Workflow

Caption: Workflow for Caprenin quantification by HPLC-ELSD.

Protocol

1. Lipid Extraction

-

Follow the same lipid extraction procedure as described in the GC-FID method (Folch method).

-

After evaporation of the chloroform, re-dissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., acetonitrile:methylene chloride).

2. HPLC-ELSD Analysis

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of acetonitrile and methylene chloride.

-

Initial: 70% Acetonitrile, 30% Methylene Chloride

-

Gradient to 50% Acetonitrile, 50% Methylene Chloride over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow (Nitrogen): 1.5 L/min.

-

-

Injection Volume: 20 µL.

3. Quantification

-

Prepare a calibration curve using a certified Caprenin standard.

-

The response of the ELSD is not linear over a wide range, so it is crucial to use a logarithmic transformation of both concentration and peak area for the calibration curve.

-

Quantify the amount of Caprenin in the sample from the calibration curve.

Quantitative Data

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng on column) | Limit of Quantification (LOQ) (ng on column) | Calibration Model |

| Caprenin | 12.3 | 50 | 150 | Log-Log |

Summary of Methods

| Feature | GC-FID Method | HPLC-ELSD Method |

| Principle | Analysis of constituent fatty acids (as FAMEs) | Analysis of intact triglyceride |

| Derivatization | Required (Transesterification) | Not required |

| Selectivity | High for fatty acids | Good for triglycerides |

| Sensitivity | High (ng level) | Moderate (ng on column) |

| Quantification | Requires calculation from fatty acid composition | Direct quantification against Caprenin standard |

| Instrumentation | Gas Chromatograph with FID | High-Performance Liquid Chromatograph with ELSD |

Both GC-FID and HPLC-ELSD are suitable methods for the quantification of Caprenin in food matrices. The choice of method will depend on the available instrumentation, the complexity of the food matrix, and the specific analytical requirements. The GC-FID method, while requiring a derivatization step, offers high sensitivity and specificity for the individual fatty acids. The HPLC-ELSD method provides a more direct measurement of the intact triglyceride and can be simpler for routine analysis once the method is established. For both methods, proper validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure reliable results.

References

- 1. Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s4science.at [s4science.at]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

Application Note: Gas Chromatographic Analysis of Caprenin for Quality Control and Research

Introduction